3-nitro-N'-[(1E)-pyridin-2-ylmethylene]benzohydrazide
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Overview
Description
3-nitro-N-(2-pyridinylmethylideneamino)benzamide is a C-nitro compound.
Scientific Research Applications
Configurational Dynamics in Electronic Devices
(E)-4-nitro-N′-(pyridine-2-ylmethylene)benzohydrazide, a derivative of 3-nitro-N'-[(1E)-pyridin-2-ylmethylene]benzohydrazide, has shown E/Z isomerization induced by ultraviolet radiation. This phenomenon is significant for its potential use in molecular machines and electronic devices (Gordillo et al., 2016).
Non-Linear Optical Material Potential
Aroylhydrazones related to this compound demonstrate properties that suggest their future application as non-linear optical (NLO) materials. This is due to their electronic transitions and hyperpolarizability (Singh et al., 2017).
Application in Lanthanide Sensing
Npsila-(pyridin-2-ylmethylene)benzohydrazide (PBH), a related compound, has been utilized to create a highly sensitive Praseodymium(III) microsensor. This application is crucial for monitoring Praseodymium ions in various samples, including water (Ganjali et al., 2007).
Fluorescence in Solid State
Pyridinyl-hydrazone complexes involving this compound derivatives have been found to exhibit intense blue fluorescence in the solid state. This property makes them potential candidates for use in blue emissive layers of electronic displays (Diana et al., 2019).
Semiconductor Properties
Metal complexes derived from this compound exhibit semiconductor properties. This is particularly notable in Co, Ni, and Cu complexes, which show direct transitions leading to semiconductivity nature (Hosny, 2011).
Antibacterial and Anticancer Activity
Certain Schiff base ligands derived from hydrazone, related to this compound, have shown significant antibacterial and anticancer activities. These properties are higher in the complexes than in the free ligands, suggesting potential biomedical applications (Fekri et al., 2019).
Potential in Catalytic Performance
Zn(II) complexes involving derivatives of this compound have been studied for their catalytic performance in selective oxidation reactions. These complexes offer promising results under mild conditions, suggesting potential applications in industrial catalysis (Li et al., 2022).
Properties
Molecular Formula |
C13H10N4O3 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
3-nitro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(10-4-3-6-12(8-10)17(19)20)16-15-9-11-5-1-2-7-14-11/h1-9H,(H,16,18)/b15-9+ |
InChI Key |
BDIPDGBKQLKZNG-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
11.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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